
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Mécanisme D'action
The mechanism of action of 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone is not fully understood. However, several studies have suggested that the compound exerts its pharmacological activities by inhibiting certain enzymes or signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Effets Biochimiques Et Physiologiques
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and is relatively inexpensive compared to other bioactive compounds. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone. One of the most promising areas is the synthesis of novel derivatives with improved pharmacological activities and physicochemical properties. Other future directions include the investigation of the compound's potential as a drug delivery system, the development of new synthetic methods, and the evaluation of its toxicity and safety profile in vivo.
In conclusion, 1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone is a promising bioactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its pharmacological activities, mechanism of action, and biochemical and physiological effects. The research on the compound is ongoing, and there are several future directions for its development and application.
Méthodes De Synthèse
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone can be synthesized by reacting 3-amino-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized by several researchers to improve the reaction efficiency and reduce the reaction time.
Applications De Recherche Scientifique
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential as a drug delivery system and as a building block for the synthesis of novel bioactive compounds.
Propriétés
Numéro CAS |
151675-62-6 |
|---|---|
Nom du produit |
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)5-7-6(4(2)11)9-8-5/h1-2H3,(H,7,8,9) |
Clé InChI |
BSENWGNTNMQPEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
SMILES canonique |
CC(=O)C1=NC(=NN1)C(=O)C |
Synonymes |
Ethanone, 1,1-(1H-1,2,4-triazole-3,5-diyl)bis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



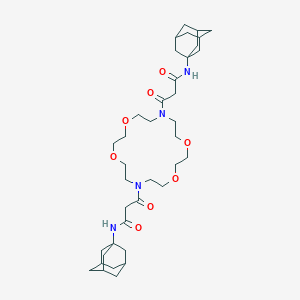
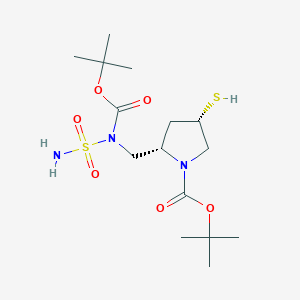
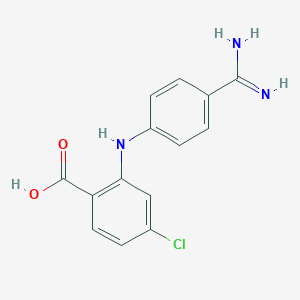
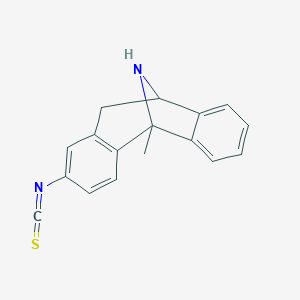
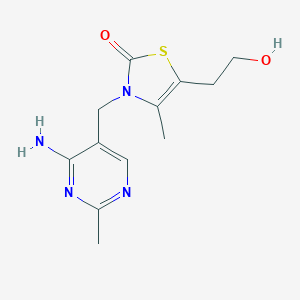
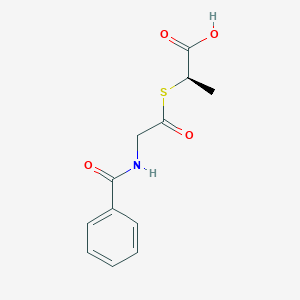
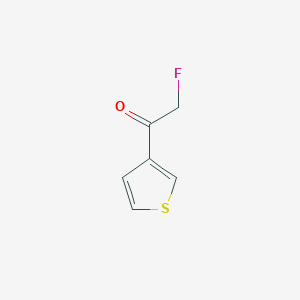
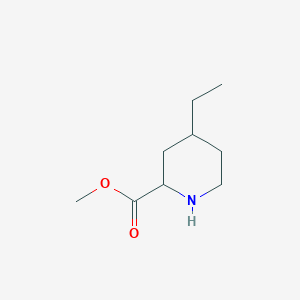
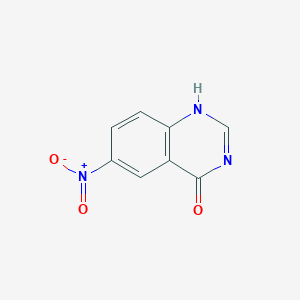
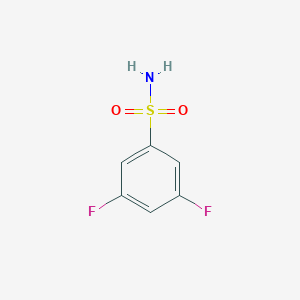
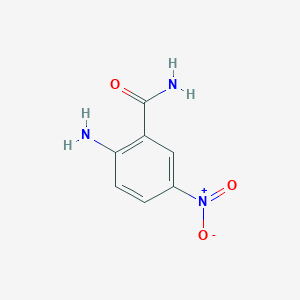
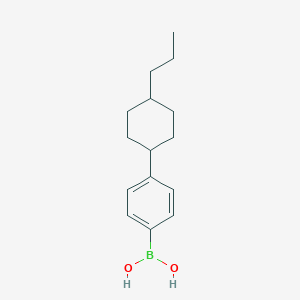
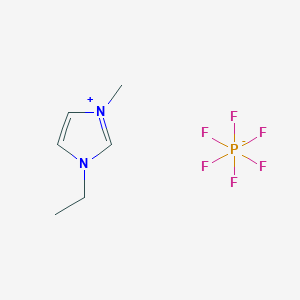
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)